N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine
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Overview
Description
N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a 2-bromo-5-butoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine typically involves the following steps:
Bromination: The starting material, 2-butoxybenzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to form 2-bromo-5-butoxybenzyl bromide.
Cyclopropanation: The brominated intermediate is then reacted with cyclopropylamine under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating or the use of a catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Cyclopropane Ring Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropane ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromo-5-methoxyphenyl)methyl]cyclopropanamine
- N-[(2-chloro-5-butoxyphenyl)methyl]cyclopropanamine
- N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropylamine
Uniqueness
N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine is unique due to the presence of the butoxy group, which can influence its solubility and reactivity. The combination of the bromine atom and the cyclopropane ring also provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-2-3-8-17-13-6-7-14(15)11(9-13)10-16-12-4-5-12/h6-7,9,12,16H,2-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBSXLYERLDPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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